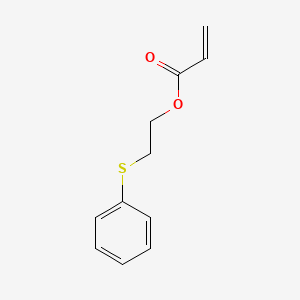
2-(Phenylthio)ethyl acrylate
Cat. No. B1592499
Key on ui cas rn:
95175-38-5
M. Wt: 208.28 g/mol
InChI Key: RHOOUTWPJJQGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08097688B2
Procedure details


60 g of hydroxyethyl benzene thiol and 44.7 g of chloride acrylate were reacted in 244 g of pyridine at 25° C. for 4 hours and then formed by distillation into 2-(phenylthio)ethyl acrylate with 80% yield. A synthetic monomer 6 was obtained with 82% yield in the same manner as in Synthesis Example 1 except that 2-(phenylthio)ethyl acrylate was used in place of phenoxyethyl acrylate.
Name
hydroxyethyl benzene thiol
Quantity
60 g
Type
reactant
Reaction Step One

Name
chloride acrylate
Quantity
44.7 g
Type
reactant
Reaction Step One


Yield
80%
Identifiers


|
REACTION_CXSMILES
|
OCC[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[C:11]([O-:15])(=[O:14])[CH:12]=[CH2:13].[Cl-].N1C=CC=[CH:19][CH:18]=1>>[C:11]([O:15][CH2:18][CH2:19][S:10][C:5]1[CH:4]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:14])[CH:12]=[CH2:13] |f:1.2|
|
Inputs


Step One
|
Name
|
hydroxyethyl benzene thiol
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCC1=C(C=CC=C1)S
|
|
Name
|
chloride acrylate
|
|
Quantity
|
44.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)[O-].[Cl-]
|
|
Name
|
|
|
Quantity
|
244 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCCSC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
